molecular formula C12H15F3N2O B15158597 (4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}cyclohexyl)amine CAS No. 676560-28-4

(4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}cyclohexyl)amine

Cat. No.: B15158597
CAS No.: 676560-28-4
M. Wt: 260.26 g/mol
InChI Key: PSKDPLYVBXKMIY-UHFFFAOYSA-N
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Description

(4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}cyclohexyl)amine is a chemical compound that features a cyclohexylamine core with a trifluoromethyl-substituted pyridine ring attached via an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}cyclohexyl)amine typically involves the following steps:

    Formation of the Pyridine Derivative: The starting material, 2-chloro-5-(trifluoromethyl)pyridine, is reacted with a suitable nucleophile to introduce the ether linkage. This can be achieved through a nucleophilic substitution reaction using a cyclohexanol derivative under basic conditions.

    Amination: The resulting intermediate is then subjected to amination to introduce the amine group. This can be done using ammonia or an amine source under appropriate conditions, such as elevated temperature and pressure.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}cyclohexyl)amine can undergo various types of chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the trifluoromethyl group.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of piperidine derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}cyclohexyl)amine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the effects of trifluoromethyl and amine groups on biological systems. It may serve as a precursor for the synthesis of bioactive molecules, such as enzyme inhibitors or receptor ligands.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Its structural features make it a candidate for the development of drugs targeting specific enzymes or receptors involved in diseases such as cancer or neurological disorders.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials with enhanced properties. Its trifluoromethyl group imparts stability and lipophilicity, making it valuable in various applications.

Mechanism of Action

The mechanism of action of (4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}cyclohexyl)amine involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and selectivity by interacting with hydrophobic pockets in the target protein. The amine group can form hydrogen bonds or electrostatic interactions, further stabilizing the compound-target complex.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-2-(trifluoromethyl)pyridine: A related compound with similar trifluoromethyl and amine functionalities.

    2-(Trifluoromethyl)pyridine: Lacks the amine group but shares the trifluoromethyl-substituted pyridine core.

    Cyclohexylamine: Contains the cyclohexylamine core but lacks the trifluoromethyl-pyridine moiety.

Uniqueness

(4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}cyclohexyl)amine is unique due to the combination of its trifluoromethyl-substituted pyridine ring and cyclohexylamine core. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

CAS No.

676560-28-4

Molecular Formula

C12H15F3N2O

Molecular Weight

260.26 g/mol

IUPAC Name

4-[5-(trifluoromethyl)pyridin-2-yl]oxycyclohexan-1-amine

InChI

InChI=1S/C12H15F3N2O/c13-12(14,15)8-1-6-11(17-7-8)18-10-4-2-9(16)3-5-10/h1,6-7,9-10H,2-5,16H2

InChI Key

PSKDPLYVBXKMIY-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1N)OC2=NC=C(C=C2)C(F)(F)F

Origin of Product

United States

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